molecular formula C12H10ClNO2 B14029818 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid

4-Chloro-2,8-dimethylquinoline-7-carboxylic acid

Cat. No.: B14029818
M. Wt: 235.66 g/mol
InChI Key: JXGZYLCDRMPVKG-UHFFFAOYSA-N
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Description

4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 8th positions, and a carboxylic acid group at the 7th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid typically involves the chlorination of 2,8-dimethylquinoline followed by carboxylation. One common method is the reaction of 2,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The resulting 4-chloro-2,8-dimethylquinoline is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired carboxylic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-chloro-2,8-dimethylquinoline-7-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-6-5-10(13)9-4-3-8(12(15)16)7(2)11(9)14-6/h3-5H,1-2H3,(H,15,16)

InChI Key

JXGZYLCDRMPVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)C(=O)O)Cl

Origin of Product

United States

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